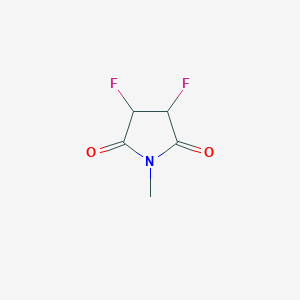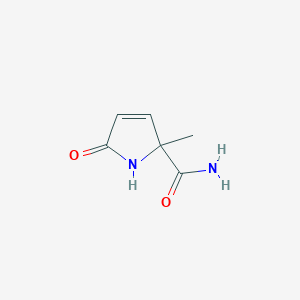
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a carboxamide group at the second position and a methyl group at the second position, along with a keto group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound often involve the use of β-enaminones as precursors. The oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation, is a well-studied approach . This method can be realized in a one-pot variant, starting from β-ketoamides .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrroles.
Applications De Recherche Scientifique
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily exerted through its ability to inhibit certain enzymes, such as HIV-1 protease . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Uniqueness
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide and a keto group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-methyl-5-oxo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H8N2O2/c1-6(5(7)10)3-2-4(9)8-6/h2-3H,1H3,(H2,7,10)(H,8,9) |
Clé InChI |
RSLYBUDVMBVWMF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


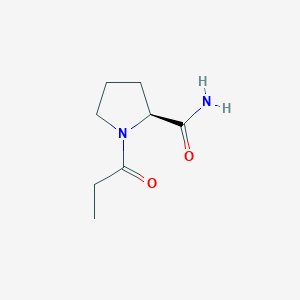
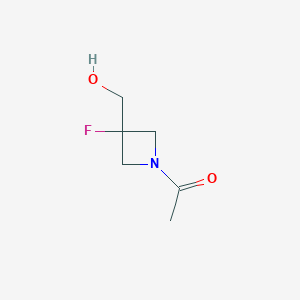

![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)


![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
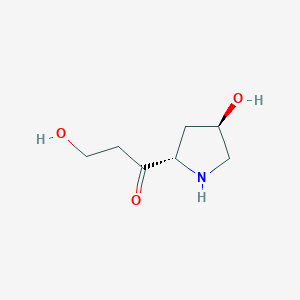


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

